molecular formula C19H19N3O4S2 B12139007 Methyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B12139007
M. Wt: 417.5 g/mol
InChI Key: XZORODZEYPQTRB-UHFFFAOYSA-N
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Description

Methyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with three methyl groups at positions 3, 5, and 5. The molecule features a sulfanyl acetyl linker connecting the thienopyrimidine moiety to a methyl benzoate group via an amide bond.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

methyl 4-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C19H19N3O4S2/c1-10-11(2)28-16-15(10)17(24)22(3)19(21-16)27-9-14(23)20-13-7-5-12(6-8-13)18(25)26-4/h5-8H,9H2,1-4H3,(H,20,23)

InChI Key

XZORODZEYPQTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple stepsThe final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Methyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, modulating their activity. The sulfanyl and acetyl groups can further enhance binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidine Ring

  • 3,5,6-Trimethyl vs. 3-(4-Chlorophenyl): The compound in , Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate, replaces the 3,5,6-trimethyl groups with a 4-chlorophenyl substituent at position 3 and incorporates a hexahydro-fused cyclohexene ring. This modification increases hydrophobicity and may alter binding interactions in biological targets compared to the trimethylated analog .
  • Ethoxyphenyl and Hexahydro Systems: describes 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide, which introduces a 4-ethoxyphenyl group and a saturated hexahydro ring.

Methylation Patterns

  • 3,5,6-Trimethyl vs. 3-Methyl-7-Phenyl: The ethyl benzoate derivative in , ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate, substitutes 5,6-methyl groups with a phenyl group at position 6.

Functional Group Variations

Ester vs. Amide Termini

  • Methyl Benzoate vs. Benzamide :
    The target compound terminates in a methyl ester, whereas the analog in uses a benzamide group. The amide group increases hydrogen-bonding capacity, which could improve target affinity but reduce metabolic stability due to susceptibility to hydrolysis .

Linker Modifications

  • Sulfanyl Acetyl vs. Alternative Linkers :
    All analogs in , and 8 retain the sulfanyl acetyl linker, suggesting its critical role in maintaining conformational flexibility and facilitating interactions with sulfur-binding pockets in biological targets .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

Compound (Reference) Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₁H₂₁N₃O₄S₂ 451.54 g/mol 3,5,6-Trimethyl, methyl benzoate
4-Chlorophenyl Analog C₂₇H₂₄ClN₃O₄S₂ 554.07 g/mol 3-(4-Chlorophenyl), hexahydro core
Ethoxyphenyl-Benzamide Analog C₂₇H₂₆N₄O₄S₂ 542.65 g/mol 4-Ethoxyphenyl, benzamide terminus
Ethyl Benzoate Analog C₂₄H₂₁N₃O₄S₂ 479.58 g/mol 3-Methyl-7-phenyl, ethyl benzoate
  • The target compound has the lowest molecular weight, favoring better bioavailability. The 4-chlorophenyl analog’s higher weight and hydrophobicity may limit solubility .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Methylation at positions 3, 5, and 6 (target compound) likely enhances metabolic stability compared to bulkier substituents (e.g., 4-chlorophenyl in ) .
    • The methyl benzoate terminus balances lipophilicity and solubility, making it a versatile scaffold for further derivatization .
  • Gaps in Evidence: No direct pharmacological data (e.g., IC₅₀ values, cytotoxicity) were found for the target compound.

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